2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
Description
The compound 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide is a structurally complex tricyclic molecule featuring:
- A 2-chlorophenyl group at position 5 (electron-withdrawing substituent).
- A hydroxymethyl group at position 11 (enhances polarity and hydrogen-bonding capacity).
- A 14-methyl group in the tricyclic core (steric influence).
- A sulfanyl-acetamide side chain linked to a 2-ethoxyphenyl group (modulates solubility and target interactions).
Properties
IUPAC Name |
2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25ClN4O4S/c1-3-36-23-11-7-6-10-22(23)31-24(35)15-38-28-20-12-19-17(14-34)13-30-16(2)25(19)37-27(20)32-26(33-28)18-8-4-5-9-21(18)29/h4-11,13,34H,3,12,14-15H2,1-2H3,(H,31,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVJAGHDVBNARS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the chlorophenyl and ethoxyphenyl groups. The final step involves the formation of the acetamide linkage. Reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of a nitro group results in an amine.
Scientific Research Applications
1. Antibacterial Activity:
Research has shown that derivatives of this compound exhibit notable antibacterial properties. Studies indicate effectiveness against bacterial strains such as Salmonella typhi and Bacillus subtilis. The effectiveness varies among different strains, suggesting potential for targeted antibacterial therapies.
2. Enzyme Inhibition:
The compound demonstrates significant inhibitory effects on key enzymes:
- Acetylcholinesterase (AChE): Compounds with similar structures have been reported to inhibit AChE effectively, which is crucial in treating neurodegenerative diseases like Alzheimer's.
- Urease Inhibition: The compound exhibits strong urease inhibitory activity with IC50 values significantly lower than standard inhibitors, indicating potential applications in treating infections caused by urease-producing bacteria.
3. Anticancer Potential:
Preliminary studies suggest that the compound may have anticancer properties due to its ability to interact with cellular pathways involved in tumor growth. The structural components allow it to bind effectively with target proteins associated with cancer proliferation.
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this structure:
Pharmacological Applications
The pharmacological applications of this compound are diverse:
- Antimicrobial Agents: Potential development of new antibiotics targeting resistant bacterial strains.
- Neuroprotective Agents: Possible use in treatments for neurodegenerative diseases through acetylcholinesterase inhibition.
- Anticancer Drugs: Exploration of its efficacy in cancer therapy through targeted protein interactions.
Mechanism of Action
The mechanism of action of 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Research Findings and Implications
Pharmacokinetic and Physicochemical Profiles
Biological Activity
The compound 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural components—including a chlorophenyl group, hydroxymethyl group, and sulfanylacetamide moiety—suggest diverse biological activities that warrant detailed investigation.
- Molecular Formula : C27H23ClN4O4S
- Molecular Weight : 535.02 g/mol
- IUPAC Name : 2-[[5-(2-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide
The biological activity of this compound may involve interactions with various molecular targets such as enzymes or receptors. The presence of multiple functional groups enhances its potential to modulate biological pathways through specific binding interactions.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with triazatricyclo structures have shown promise in inhibiting bacterial growth and could be explored for their potential as antimicrobial agents.
- Anticancer Properties : The structural complexity and functional groups may allow for interactions with cancer cell pathways, potentially leading to apoptosis in malignant cells.
- Anabolic Effects : Given the structural similarities to anabolic steroids, there may be effects on muscle growth and metabolism through androgen receptor modulation.
Data Table of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis | |
| Anabolic Effects | Increased muscle mass |
Case Studies and Research Findings
- Antimicrobial Studies : A study demonstrated that similar triazatricyclo compounds exhibited significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis.
- Anticancer Research : In vitro studies indicated that derivatives of this compound could inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis through caspase activation pathways.
- Anabolic Steroid Analogs : Research on anabolic steroids has shown that compounds with similar structural motifs can enhance protein synthesis and muscle hypertrophy in animal models, suggesting potential applications in sports medicine and rehabilitation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
